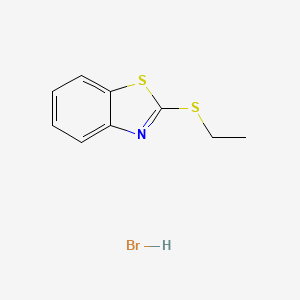

2-(Ethylthio)benzothiazole hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

474877-67-3 |

|---|---|

Molecular Formula |

C9H10BrNS2 |

Molecular Weight |

276.2 g/mol |

IUPAC Name |

2-ethylsulfanyl-1,3-benzothiazole;hydrobromide |

InChI |

InChI=1S/C9H9NS2.BrH/c1-2-11-9-10-7-5-3-4-6-8(7)12-9;/h3-6H,2H2,1H3;1H |

InChI Key |

XWKDCFZVJCNRHU-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2S1.Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Ethylthio)benzothiazole (B1596183) hydrobromide in solution. The protonation of the benzothiazole (B30560) nitrogen by hydrobromic acid induces notable changes in the chemical shifts of nearby protons and carbons compared to its free base, 2-(Ethylthio)benzothiazole.

The ¹H NMR spectrum of 2-(Ethylthio)benzothiazole hydrobromide provides detailed information about the electronic environment of the hydrogen atoms. The ethyl group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a result of spin-spin coupling. The aromatic protons on the benzothiazole ring system exhibit complex splitting patterns in the downfield region of the spectrum. Protonation at the nitrogen atom is expected to cause a general downfield shift for all protons, particularly those on the heterocyclic and adjacent aromatic rings, due to the increased electron-withdrawing nature of the protonated ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.4-1.6 | Triplet |

| Ethyl -CH₂- | ~3.3-3.5 | Quartet |

| Aromatic-H | ~7.3-8.2 | Multiplet |

Note: The exact chemical shifts can vary based on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the ethyl group are observed in the upfield region. The aromatic and heterocyclic carbons resonate at lower fields. The C2 carbon, directly bonded to both sulfur and the protonated nitrogen, is significantly deshielded and appears far downfield. Protonation of the nitrogen atom leads to a downfield shift of the adjacent carbon atoms (C2, C7a, and C3a) due to the inductive effect.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Representative Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂- | ~30 |

| Aromatic/Heterocyclic C | ~120-155 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are instrumental in identifying the functional groups and vibrational modes within the molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of the N-H bond from the hydrobromide salt formation is expected to give rise to a broad absorption band in the region of 2500-3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected in the 1600-1650 cm⁻¹ region. The C-S stretching vibrations are generally weaker and found at lower wavenumbers.

Interactive Data Table: Key FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (salt) | 2500-3000 | Broad, Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| C=N Stretch | 1600-1650 | Medium to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of this compound would typically be performed on the free base, 2-(Ethylthio)benzothiazole, after deprotonation in the ion source. The molecular ion peak [M+H]⁺ for the free base would be observed at an m/z corresponding to its exact mass. ufz.denih.gov High-resolution mass spectrometry provides the precise mass of the ion, which can be used to confirm the elemental composition. Fragmentation patterns in the MS/MS spectrum can provide further structural information, such as the loss of the ethyl group.

Interactive Data Table: Mass Spectrometry Data for the Free Base

| Ion | Calculated m/z | Observed m/z (HRMS) |

|---|

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

A complete crystallographic analysis would reveal the unit cell parameters, space group, and the arrangement of the 2-(Ethylthio)benzothiazole cations and bromide anions in the crystal lattice. The crystal packing is dictated by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions.

In the case of this compound, the primary intermolecular interaction would be the ionic bond between the positively charged benzothiazolium ring and the bromide anion. Furthermore, hydrogen bonding would be anticipated between the acidic proton on the benzothiazolium nitrogen and the bromide anion. The specific bond distances and angles of these interactions are crucial for a complete description of the crystal structure.

A representative data table for such interactions, if available, would resemble the following:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

| N-H···Br | n/a | n/a | n/a | n/a | n/a |

| C-H···Br | n/a | n/a | n/a | n/a | n/a |

| C-H···S | n/a | n/a | n/a | n/a | n/a |

| C-H···π | n/a | n/a | n/a | n/a | n/a |

| Note: This table is for illustrative purposes only as the specific data for this compound is not publicly available. |

Conformation and Torsion Angle Analysis

The conformation of the 2-(Ethylthio)benzothiazole cation is another critical aspect of its structural chemistry. The planarity of the benzothiazole ring system and the orientation of the ethylthio substituent are key conformational features.

X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. The torsion angles, in particular, define the three-dimensional shape of the molecule. Key torsion angles for analysis would include those describing the rotation around the C(thiazole)-S(ethyl) bond and the S-C(ethyl) bonds.

A hypothetical data table summarizing key torsion angles might look like this:

| Torsion Angle | Angle (°) |

| N=C-S-C | n/a |

| C-S-C-C | n/a |

| Note: This table is for illustrative purposes only as the specific data for this compound is not publicly available. |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. scirp.orgnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-31G+ (d,p) or 6-311+G(d,p), is frequently employed for these calculations, balancing accuracy with computational efficiency. scirp.orgscirp.orgmdpi.com

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a molecular structure and systematically alters its geometry to find the lowest energy conformation. mdpi.commgesjournals.com For molecules with flexible bonds, such as the bond between the benzothiazole (B30560) ring and the substituent, a conformational analysis is performed. This involves rotating the flexible dihedral angles in steps to map the potential energy surface and identify the most stable conformers. mdpi.com For instance, in a study of related benzothiazole derivatives, two energetically stable conformers were identified at 0° and 180° rotations around the bond connecting the phenyl and benzothiazole rings. mdpi.com This analysis is crucial as all subsequent electronic property calculations are performed on the optimized, lowest-energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and chemical reactivity. scirp.orgnih.gov The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. scirp.orgmdpi.com

A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, which corresponds to higher chemical reactivity, greater polarizability, and lower kinetic stability. scirp.orgmdpi.comnih.gov Conversely, a large energy gap implies high stability and low reactivity. scirp.org

In a comparative study of benzothiazole derivatives, 2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH) was found to have the lowest HOMO-LUMO energy gap (ΔE = 0.1841 eV) among the tested compounds, indicating it is the most reactive and least stable molecule in that series. scirp.org This suggests that the ethylthio analogue would also be a highly reactive species.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for 2-(methylthio)benzothiazole

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.2452 |

| ELUMO | -0.0611 |

| Energy Gap (ΔE) | 0.1841 |

Data derived from studies on 2-(methylthio)benzothiazole, a close analogue of the title compound. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule, which are invaluable for predicting reactive sites. scirp.orgnih.gov These maps use a color scale to represent the electrostatic potential on the molecule's surface. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. nih.govnih.gov Green areas represent neutral potential.

By analyzing MEP maps, researchers can identify the most probable sites for molecular interactions, including hydrogen bonding and chemical reactions. scirp.orgscirp.org For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring generally appears as a region of high electron density (a nucleophilic center), making it a likely site for protonation, which is relevant for the formation of the hydrobromide salt. scirp.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor to acceptor orbitals within a molecule. scirp.orgscirp.orgsigmaaldrich.com The stability of a system increases as electron density flows from a filled donor orbital to an empty acceptor orbital. scirp.org This stabilization is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. scirp.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational methods can accurately predict spectroscopic properties, providing a valuable tool for comparison with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). scirp.orgbohrium.com These calculations can predict absorption wavelengths (λ), excitation energies, and oscillator strengths, which correspond to the intensity of electronic transitions. scirp.org For benzothiazole derivatives, the primary electronic transitions often involve the promotion of an electron from the HOMO to the LUMO. scirp.org

Similarly, theoretical vibrational spectra (IR and Raman) can be calculated. mdpi.commdpi.com The computed frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model, allowing for a direct comparison with experimental IR spectra and aiding in the assignment of vibrational modes. mdpi.commdpi.com

Theoretical Studies of Reactivity and Stability Parameters

Beyond the HOMO-LUMO gap, a set of global reactivity descriptors can be derived from the FMO energies to provide a more nuanced understanding of a molecule's reactivity and stability. scirp.orgscirp.org These quantum chemical parameters include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. scirp.org

Electronegativity (χ): The ability of a molecule to attract electrons. scirp.org

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. scirp.org

Studies on 2-(methylthio)benzothiazole (2-SCH3_BTH) show it has the lowest chemical hardness (η = 0.153 eV) and the highest softness (s = 6.5372 eV⁻¹) in its compared series, which aligns with its small HOMO-LUMO gap and confirms it as the most reactive compound. scirp.orgscirp.org These findings suggest that 2-(ethylthio)benzothiazole (B1596183) would also exhibit high reactivity.

Table 2: Global Reactivity Descriptors for 2-(methylthio)benzothiazole

| Reactivity Descriptor | Calculated Value |

|---|---|

| Electronegativity (χ) | 0.1531 eV |

| Chemical Potential (μ) | -0.1531 eV |

| Chemical Hardness (η) | 0.1530 eV |

| Chemical Softness (S) | 6.5372 eV-1 |

| Electrophilicity Index (ω) | 0.0765 eV |

Data derived from studies on 2-(methylthio)benzothiazole, a close analogue of the title compound. scirp.orgscirp.org

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

The key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. scirp.orgscirp.org

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability and reactivity. Higher softness corresponds to higher reactivity. scirp.orgscirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

In a comparative study of benzothiazole and its derivatives, 2-(methylthio)benzothiazole was found to be the most reactive among the investigated compounds. scirp.orgscirp.org It exhibited the lowest chemical hardness (η) and the highest chemical softness (S), suggesting a higher propensity for chemical reactions. scirp.orgscirp.org The study also indicated that substitution at the 2-position of the benzothiazole ring significantly influences the electronic structure and reactivity. scirp.orgscirp.org For instance, 2-SCH3_BTH was identified as the most reactive and least stable molecule in the series, which also included benzothiazole, 2-hydroxybenzothiazole, 2-aminobenzothiazole (B30445), and 2-mercaptobenzothiazole (B37678). scirp.orgscirp.org

Below is a table summarizing the calculated global reactivity descriptors for 2-(methylthio)benzothiazole in the gas phase.

Table 1: Global Reactivity Descriptors for 2-(methylthio)benzothiazole

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 0.1417 |

| Chemical Hardness (η) | 0.1530 |

| Chemical Softness (S) | 6.5372 eV⁻¹ |

Data sourced from a theoretical study on benzothiazole derivatives. scirp.org

Local Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. scirp.org For benzothiazole derivatives, the MEP analysis helps in identifying regions with negative potential (electron-rich), which are prone to electrophilic attack, and regions with positive potential (electron-poor), which are susceptible to nucleophilic attack. In a study of 2-(methylthio)benzothiazole, the MEP map revealed the distribution of electrostatic charges on the optimized ground state geometry. scirp.org Such analyses indicate that the nitrogen and sulfur atoms in the thiazole ring are typically electron-rich centers, making them likely sites for interactions with electrophiles.

Fukui functions are another set of local reactivity descriptors that quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This helps to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. While specific Fukui function data for 2-(Ethylthio)benzothiazole hydrobromide is not available, studies on similar benzothiazole derivatives utilize these calculations to understand their site-specific reactivity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

For a molecule to exhibit significant NLO properties, it typically requires a large dipole moment, a small HOMO-LUMO energy gap, and high hyperpolarizability. mdpi.com Theoretical studies on various benzothiazole derivatives have shown that they can possess notable NLO characteristics. mdpi.comresearchgate.netresearchgate.net The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance the NLO response.

In the case of 2-(Ethylthio)benzothiazole, the ethylthio group acts as an electron-donating group attached to the benzothiazole core, which can facilitate intramolecular charge transfer, a key requirement for NLO activity. While a specific theoretical evaluation of the NLO properties for this compound is not documented, studies on other benzothiazole derivatives with donor-acceptor architectures suggest that this class of compounds is promising for NLO applications. mdpi.com For example, a computational study on certain benzothiazole derivatives reported hyperpolarizability values that were significantly higher than that of urea, a standard reference material for NLO properties. mdpi.com The protonation in the hydrobromide salt would likely modulate the NLO response by altering the electronic push-pull character within the molecule.

Mechanistic Studies of Reactions Involving 2 Ethylthio Benzothiazole Hydrobromide and Its Precursors

Investigation of Reaction Pathways for Synthesis and Derivatization

The synthesis of the 2-(ethylthio)benzothiazole (B1596183) core structure fundamentally relies on the cyclocondensation of 2-aminothiophenol (B119425) (2-ATP) with a suitable carbon source. The specific introduction of the ethylthio group at the C2 position is achieved by selecting an appropriate reaction partner for 2-ATP that contains the required thioether moiety.

Key synthetic pathways include:

Condensation with Carboxylic Acid Derivatives: A primary route involves the reaction of 2-aminothiophenols with carboxylic acids or their derivatives. nih.gov Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent in these reactions, facilitating the condensation of 2-ATP with a relevant acid to form the benzothiazole (B30560) ring system. nih.gov

Reaction with Aldehydes and Ketones: 2-Substituted benzothiazoles can be synthesized through the reaction of 2-ATP with aldehydes or ketones. mdpi.com These reactions often proceed through an imine intermediate, which subsequently undergoes intramolecular cyclization. mdpi.comnih.gov The choice of the carbonyl compound is critical for introducing the desired substituent at the C2 position.

Three-Component Reactions: More complex, one-pot procedures have been developed, such as the acetic acid-mediated three-component condensation of 2-aminothiophenols, α,β-unsaturated aldehydes, and thiophenols. nih.gov This metal-free approach, using oxygen as the oxidant, allows for the regioselective synthesis of various 2-thioalkyl benzothiazoles. nih.gov

Derivatization of the core 2-(ethylthio)benzothiazole structure can involve several pathways:

Functionalization of the Benzene (B151609) Ring: For precursors like 6-nitro-2-aminobenzothiazole, a common strategy involves protecting the 2-amino group, reducing the nitro group to an amine, and then performing functionalization reactions such as acylation or sulfonylation. nih.gov

Oxidation of the Thioether: The sulfur atom in the ethylthio group is susceptible to oxidation, which can be a pathway for further derivatization.

C-H Functionalization: Modern synthetic methods include the C2–H-functionalization of the thiazole (B1198619) ring, although this is more relevant for benzothiazoles without a pre-existing C2 substituent. nih.gov

The table below summarizes various synthetic conditions reported for forming the 2-substituted benzothiazole scaffold.

Table 1: Selected Synthetic Methodologies for 2-Substituted Benzothiazoles

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Benzaldehydes | Sodium Hydrosulfite (Na₂S₂O₄) | Reflux in Water/Ethanol (B145695), 12h | 51-82% | nih.gov |

| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Room Temp, Ethanol, 45-60 min | 85-94% | mdpi.com |

| 2-Aminothiophenol, Ketones | None (Ketone as solvent) | Reflux, 2-24h | 39-95% | mdpi.com |

| 2-Aminothiophenol, Carboxylic Acids | Polyphosphoric Acid (PPA) | 220 °C | Good | nih.gov |

| 2-Aminothiophenol, Aldehydes | ZnO Nanoparticles | Ethanol, Room Temp | 76-96% | mdpi.com |

Proposed Reaction Mechanisms for Functional Group Transformations

The formation of the 2-substituted benzothiazole ring is generally understood to proceed through a multi-stage mechanism, regardless of the specific precursors.

General Mechanism (from Carbonyl Compounds): The most widely accepted pathway for the reaction between 2-aminothiophenol and carbonyl compounds (aldehydes or ketones) involves three main stages. nih.gov

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-ATP on the carbonyl carbon, followed by dehydration to form a Schiff base, specifically an imine thiophenol (ITP) intermediate.

Intramolecular Cyclization: The thiol group (-SH) then performs a nucleophilic attack on the imine carbon. This intramolecular cycloaddition results in the formation of a benzothiazolidine intermediate (BTI). nih.gov

Oxidation/Dehydration: The final step involves the aromatization of the benzothiazolidine ring to form the stable benzothiazole system. This is typically an oxidation step that removes two hydrogen atoms. In reactions starting with carboxylic acids, this final step is a dehydration. nih.gov

Mechanism with Carboxylic Acids (PPA-Catalyzed): When 2-aminothiophenol is condensed with a carboxylic acid in the presence of polyphosphoric acid (PPA), a slightly different mechanistic pathway is proposed. nih.gov

Amide Formation: The initial step is believed to be the formation of o-benzanilidethiophenol, which is an N-acylated derivative of 2-ATP. nih.gov

Acid-Catalyzed Ring Closure: The PPA then catalyzes the intramolecular cyclization of this amide intermediate. The carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.

Dehydration: The thiol group attacks the activated carbonyl carbon, leading to a cyclic intermediate that subsequently eliminates a molecule of water to yield the final 2-substituted benzothiazole. nih.gov

Mechanism for 2-Thioalkyl Benzothiazole Formation: In the three-component reaction involving 2-ATP, an α,β-unsaturated aldehyde, and a thiophenol, the mechanism is more complex. It involves the initial formation of an imine, followed by a conjugate addition of the thiophenol and subsequent oxidative cyclization to yield the 2-thioalkyl benzothiazole. nih.gov

Theoretical Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the energetics and feasibility of proposed reaction mechanisms by modeling intermediates and transition states.

Studies on related benzothiazole syntheses have revealed the critical role of the reaction environment, such as the presence of water, which can be extrapolated to understand the formation of 2-(ethylthio)benzothiazole. A combined experimental and computational study on the formation of 2-methylbenzothiazole (B86508) demonstrated that an aqueous environment dramatically accelerates the reaction compared to the gas phase or aprotic solvents. ru.nl

Key Theoretical Findings:

Catalytic Role of Water: DFT calculations and molecular dynamics (MD) simulations have shown that water actively participates in the reaction mechanism. In the cyclization step, a water molecule can act as a proton shuttle, facilitating the transfer of a proton from the thiol to the nitrogen of the imine group, thereby lowering the activation energy barrier. ru.nl

Barrier Reduction in Dehydration: The final water elimination step to form the aromatic benzothiazole ring has a very high energy barrier in the gas phase. However, in bulk water, this barrier is significantly reduced. The simulations suggest that an extended hydrogen-bond network and the Grotthuss mechanism allow for an efficient, low-energy pathway for eliminating the hydroxyl group and a proton from the nitrogen atom. ru.nl

Oxidation Pathways: Theoretical investigations into the atmospheric oxidation of 2-methylbenzothiazole by hydroxyl (OH) radicals show that the reaction proceeds via distinct pathways with different energy profiles. The initial OH attack can occur on the benzene ring or the C2-substituent. nih.govacs.org For the attack on the methyl group, a complex, multi-stage mechanism was proposed, involving the formation of several radical intermediates and interactions with molecular oxygen (O₂). nih.govacs.org

The table below presents theoretical data from a computational study on the oxidation of 2-methylbenzothiazole, illustrating how modeling can quantify the energetics of a reaction pathway.

Table 2: Calculated Activation Barriers for Proposed OH-Initiated Oxidation of 2-Methylbenzothiazole

| Reaction Step | Description | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| H-abstraction from CH₃ | Initial hydrogen abstraction from the methyl group by OH radical. | 8.0 | nih.gov |

| O₂ Addition | Addition of molecular oxygen to the resulting CH₂BTH radical. | -3.9 (Binding Energy) | nih.gov |

These theoretical studies underscore that while general mechanisms can be proposed on paper, the actual reaction pathway is intricately dependent on the solvent, substituents, and reaction conditions, with computational models providing a way to probe these subtle but critical effects.

Research into Advanced Applications of 2 Ethylthio Benzothiazole Scaffolds in Materials and Chemical Systems

Ligand Design in Coordination Chemistry

The nitrogen and sulfur atoms within the benzothiazole (B30560) ring system are effective coordination sites for metal ions, making benzothiazole derivatives, including those based on the 2-(ethylthio)benzothiazole (B1596183) scaffold, valuable ligands in coordination chemistry.

The synthesis of metal complexes using benzothiazole-based ligands is a subject of considerable research. These ligands can be prepared from starting materials like 2-mercaptobenzothiazole (B37678) or 2-aminobenzothiazole (B30445). makhillpublications.coimpactfactor.org For instance, a new ligand, N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA), was synthesized from 2-mercaptobenzothiazole. makhillpublications.co This ligand was then reacted with various metal salts, such as Co(II), Cu(II), Zn(II), Cd(II), and Hg(II), in an ethanol (B145695) solution to form the corresponding metal complexes. makhillpublications.co The mixtures are typically refluxed, and the resulting solid complexes are filtered, washed, and recrystallized. makhillpublications.co

Similarly, Schiff base ligands derived from benzothiazole have been used to synthesize complexes with first-row transition metals like Co(II), Ni(II), and Cu(II). pnrjournal.com These syntheses often involve reacting the Schiff base ligand with the respective metal chlorides in a 1:2 metal-to-ligand ratio in an ethanolic medium. pnrjournal.com

The characterization of these newly synthesized complexes is carried out using a suite of analytical and spectroscopic techniques. Elemental analysis, melting point determination, and molar conductivity measurements provide initial data on the composition and nature of the complexes. makhillpublications.copnrjournal.com Spectroscopic methods are crucial for elucidating their structures.

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique helps in identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation with the metal ion.

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the structure of the ligand and to observe changes in the chemical shifts of protons upon complexation, providing insights into the binding mode. makhillpublications.copnrjournal.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and helps in proposing the geometry of the complex (e.g., octahedral or tetrahedral). makhillpublications.co

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic properties of the complexes, which can help in confirming the geometry and the oxidation state of the metal center. pnrjournal.com For example, paramagnetic behavior was observed for Co(II), Ni(II), and Cu(II) complexes, suggesting an octahedral geometry. pnrjournal.com

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized ligands and complexes. impactfactor.org

The collective data from these characterization techniques allow for the determination of the stoichiometry and geometry of the metal complexes. For example, studies have proposed octahedral geometries for Co(II) and Cu(II) complexes and tetrahedral geometries for Zn(II), Cd(II), and Hg(II) complexes derived from the BTNEA ligand. makhillpublications.co

Table 1: Characterization of Benzothiazole-Derived Metal Complexes

| Ligand | Metal Ion | Proposed Geometry | Characterization Techniques Used |

|---|---|---|---|

| N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA) | Co(II), Cu(II) | Octahedral | Elemental Analysis, FT-IR, ¹H-NMR, UV/Vis, Magnetic Measurements, Molar Conductivity |

| N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA) | Zn(II), Cd(II), Hg(II) | Tetrahedral | Elemental Analysis, FT-IR, ¹H-NMR, UV/Vis, Molar Conductivity |

Metal complexes incorporating benzothiazole ligands have shown potential in catalysis. Ruthenium(II) complexes of the type [RuCl₂(η⁶-arene)L], where L is a benzothiazole derivative, have been synthesized and evaluated for their catalytic activity. sci-hub.se These complexes were prepared by reacting the dimeric precursor [RuCl₂(η⁶-arene)]₂ with the specific benzothiazole ligand. sci-hub.se

A key application that has been explored is the intramolecular cyclization of enynols. Specifically, these ruthenium-benzothiazole complexes have been tested as catalysts for the conversion of (Z)-3-methylpent-2-en-4-yn-1-ol into 2,3-dimethylfuran. sci-hub.se The study investigated how the nature of the benzazole ligand influences the catalytic efficiency, finding that related benzimidazole (B57391) complexes were the most active in this particular transformation. sci-hub.se This research highlights the potential for tuning the catalytic properties of the metal center by modifying the structure of the heterocyclic ligand, a principle that is directly applicable to scaffolds derived from 2-(ethylthio)benzothiazole.

Development of Fluorescent and Luminescent Probes

The benzothiazole scaffold is a common fluorophore used in the design of fluorescent and luminescent probes for detecting a wide range of analytes. nih.govnih.govnih.gov These probes often operate on mechanisms such as excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE). nih.govnih.gov

Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) are classic examples of ESIPT fluorophores. nih.gov Upon photoexcitation, an intramolecular proton transfer occurs, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly desirable for fluorescent probes as it minimizes self-quenching and background interference.

Researchers have designed and synthesized novel benzothiazole-based probes for various targets:

Hydrogen Peroxide (H₂O₂): A "turn-on" fluorescent probe based on a benzothiazole derivative was developed for detecting H₂O₂ in living cells. nih.gov The probe, named BT-BO, incorporates an aryl boric acid ester as the reactive site. In the presence of H₂O₂, the boronate ester is cleaved, triggering a change in the electronic properties of the fluorophore and leading to a significant increase in fluorescence intensity at an emission peak of 604 nm. nih.gov

Metal Ions (Hg²⁺ and Cu²⁺): A dual-function fluorescent probe, 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT), was created to distinguish between mercury (Hg²⁺) and copper (Cu²⁺) ions. nih.gov The probe features two distinct reaction sites: a thioacetal group that selectively reacts with Hg²⁺, causing a ratiometric fluorescent response and a color change from green to blue, and the O and N atoms of the benzothiazole core that coordinate with Cu²⁺, leading to fluorescence quenching. nih.gov

Biomolecules (β-Amyloid and α-Synuclein): Push-pull benzothiazole (PP-BTA) derivatives have been synthesized as fluorescent probes for detecting protein aggregates like β-amyloid (Aβ) and α-synuclein (α-syn), which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes show a significant increase in fluorescence intensity upon binding to the protein aggregates. nih.gov In vitro binding assays showed that the PP-BTA derivatives had affinities in the nanomolar range for both Aβ(1-42) and α-syn aggregates. nih.gov

The development of these probes involves straightforward synthesis followed by rigorous evaluation of their photophysical properties, selectivity, sensitivity, and, for biological applications, their cytotoxicity and cell permeability. nih.govmdpi.com

Table 2: Examples of Benzothiazole-Based Fluorescent Probes

| Probe Name/Type | Target Analyte | Sensing Mechanism | Key Performance Metrics |

|---|---|---|---|

| BT-BO | Hydrogen Peroxide (H₂O₂) | "Turn-on" fluorescence via cleavage of boronate ester | Emission peak at 604 nm, high sensitivity, low cytotoxicity |

| BT | Mercury (Hg²⁺) and Copper (Cu²⁺) | Ratiometric response for Hg²⁺, fluorescence quenching for Cu²⁺ | Distinguishes between Hg²⁺ (green to blue) and Cu²⁺ (green to colorless) |

| PP-BTA derivatives | β-Amyloid and α-Synuclein aggregates | "Turn-on" fluorescence upon binding to protein aggregates | Kd values of 40-148 nM for Aβ(1-42) and 48-353 nM for α-syn |

Advanced Materials Research (e.g., Electroactive Materials, Organic Semiconductors)

The delocalized π-electron system of the benzothiazole ring makes it an attractive component for advanced organic materials, particularly in the field of electronics. Benzothiazole derivatives are being investigated as organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). nih.gov

The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties, charge transport capabilities, and solid-state packing. Researchers synthesize donor-acceptor based compounds incorporating the benzothiazole scaffold and systematically study the effects of different substituents on their properties. nih.gov For example, a series of compounds were synthesized by reacting 2-hydrazino benzothiazole with various aldehydes containing electron-donating (-CH₃) or electron-withdrawing (-NO₂) groups. nih.gov

Key properties investigated for these materials include:

Optoelectronic Properties: The absorption and emission characteristics are studied using UV-Vis spectroscopy. The effect of solvent polarity on the absorption spectra is also examined to understand the nature of the electronic transitions. nih.gov

Charge Transport Properties: The efficiency of charge transport in an organic semiconductor is critical for device performance. This is evaluated by calculating parameters such as electron affinity, ionization potential, and reorganization energies through computational methods. nih.gov Thin films of the synthesized compounds can be prepared on substrates like fluorine-doped tin oxide (FTO) to measure charge carrier mobility and other device parameters from current-voltage (I-V) characteristics. nih.gov

Another class of sulfur-containing heterocyclic compounds, nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and its derivatives, have emerged as superior organic semiconductors, achieving high charge carrier mobilities in OFETs. acs.org While distinct from 2-(ethylthio)benzothiazole, the success of BTBT derivatives underscores the potential of sulfur-containing aromatic scaffolds in organic electronics. Research on BTBT-based materials has also extended to thermoelectric applications, where modifications to the core structure are used to optimize the thermoelectric figure of merit (zT). espublisher.com This body of work provides a strong rationale for exploring 2-(ethylthio)benzothiazole-based systems for similar advanced material applications.

In Silico and Theoretical Investigations of Molecular Interactions (e.g., Enzyme Binding Mechanisms, Structure-Activity Relationships)

Computational chemistry plays a vital role in understanding and predicting the behavior of benzothiazole derivatives at the molecular level. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are widely used to guide the design of new compounds with desired biological activities or material properties. uomustansiriyah.edu.iqnih.govmdpi.comchula.ac.th

Enzyme Binding Mechanisms: Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. uomustansiriyah.edu.iqnih.gov For instance, benzothiazole-isothiourea derivatives were evaluated through docking simulations as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The studies showed that these compounds could interact with key amino acid residues in the enzyme's active site, with some derivatives showing better theoretical binding affinities (delta G values) than the reference drug galantamine. nih.gov Similarly, hybrid molecules of benzothiazole linked to hydroxamic acid were docked into the active site of histone deacetylase 8 (HDAC8), another cancer-related enzyme target. uomustansiriyah.edu.iq The results indicated that these hybrid molecules could achieve lower binding energies than the reference inhibitor, suggesting they could be potent inhibitors. uomustansiriyah.edu.iqresearchgate.net

Structure-Activity Relationships (SAR): SAR studies aim to correlate the chemical structure of a compound with its biological activity. This is often done by synthesizing a library of related compounds and evaluating their activity, which can then be rationalized through computational models. A library of 29 benzothiazole-based inhibitors was prepared to probe the SAR for inhibition of the C-terminal domain of Heat shock protein 90 (Hsp90), an important cancer target. mdpi.com The study identified key structural features responsible for potent activity and used molecular dynamics simulations to understand the binding mode of the most active compound. mdpi.com

Group-Based QSAR (GQSAR): This is a more advanced QSAR method that correlates the properties of specific molecular fragments or substituents with biological activity. chula.ac.th A GQSAR analysis was performed on a series of benzothiazole derivatives to identify the structural requirements for anticancer activity. chula.ac.th The study fragmented the benzothiazole dataset and found that the presence of hydrophobic groups at a particular position (R1) would likely enhance the anticancer effect. chula.ac.th

Theoretical Investigations of Molecular Properties: Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govscirp.org Theoretical studies have been conducted on benzothiazole derivatives to understand their excited-state behavior, such as the ESIPT process in fluorescent probes. nih.gov These calculations can predict absorption and fluorescence spectra, analyze frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions, and calculate potential energy surfaces to explain reaction mechanisms. nih.govscirp.org

Table 3: In Silico and Theoretical Studies on Benzothiazole Derivatives

| Study Type | System/Target | Method(s) Used | Key Findings/Insights |

|---|---|---|---|

| Enzyme Binding | Acetylcholinesterase (AChE) | Molecular Docking | Benzothiazole-isothiourea derivatives showed better theoretical binding affinity than the reference drug galantamine. |

| Enzyme Binding | Histone Deacetylase 8 (HDAC8) | Molecular Docking | Hybrid benzothiazole-hydroxamate molecules recorded lower binding scores (e.g., -10.093 kcal/mol) than the reference ligand. |

| Structure-Activity Relationship | Hsp90 C-Terminal Domain | Ligand-Based Design, Molecular Dynamics | Identified potent inhibitors (IC₅₀ ~2.8 µM) and elaborated their binding mode. |

| Group-Based QSAR | Anticancer Activity | GQSAR, Multiple Linear Regression | Revealed that hydrophobic substituents at the R1 position potentiate anticancer activity. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of new synthetic routes for benzothiazole (B30560) derivatives is a continuous effort among medicinal and organic chemists. researchgate.net Future research on 2-(Ethylthio)benzothiazole (B1596183) hydrobromide is likely to move beyond traditional methods to explore more efficient and versatile synthetic strategies. One promising avenue is the adaptation of Michael addition pathways, which have been successfully used to create novel 2-pyrimidylbenzothiazoles. nih.gov Another area of exploration involves the synthesis of hybrid molecules by forming amide bonds between a 2-aminobenzothiazole (B30445) precursor and other pharmacologically active moieties, a strategy that has yielded compounds with significant anti-inflammatory and antioxidant effects. nih.gov

Researchers may also investigate new catalytic systems and reaction conditions to improve yields and reduce waste. For instance, the synthesis of some benzothiazole derivatives has been achieved by reacting 2-hydrazinobenzothiazole (B1674376) with various esters and amino esters. researchgate.net Adapting such pathways could provide new routes to 2-(Ethylthio)benzothiazole hydrobromide and its analogues. The choice of solvent can also be critical, as seen in the synthesis of benzothiazole-profen hybrids where 1,2-dichloroethane (B1671644) was found to be optimal for reactants with low solubility in other common solvents like dichloromethane. nih.gov These advanced synthetic approaches aim to build diverse molecular libraries for further study.

Table 1: Investigated Synthetic Strategies for Benzothiazole Derivatives

| Synthetic Strategy | Precursors | Resulting Derivative Type | Reference |

|---|---|---|---|

| Michael Addition | Guanidine, Ylidene benzothiazole | Pyrimidinesulfonamide Scaffolds | nih.gov |

| Amide Bond Formation | 2-Aminobenzothiazole, Profens | Benzothiazole-Profen Hybrids | nih.gov |

| Hydrazide Synthesis | 2-Hydrazinobenzothiazole, Esters | Benzothiazole Hydrazides | researchgate.net |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for analyzing chemical systems and predicting their properties. researchgate.netmdpi.com For this compound, advanced computational modeling offers a pathway to rapidly assess its potential characteristics and guide experimental work. Density Functional Theory (DFT) is a powerful method used to investigate the electronic, charge transfer, and physical properties of benzothiazole derivatives. nih.gov Techniques like DFT can be used to optimize the molecular geometry and analyze vibrational spectra for the target compound. mdpi.com

Key areas of computational investigation include the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and charge transfer properties within the molecule. mdpi.com For example, studies on related compounds have shown that the introduction of different substituent groups can significantly alter this energy gap. nih.govmdpi.com Furthermore, computational methods such as the gauge-independent atomic orbit (GIAO) can calculate NMR chemical shifts (¹³C and ¹H) for comparison with experimental data. researchgate.netmdpi.com Molecular docking studies represent another critical computational approach, used to predict how benzothiazole derivatives might bind to biological targets like proteins, which can help in designing compounds with specific activities. nih.govwjahr.com

Table 2: Computational Methods in Benzothiazole Research

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic and thermodynamic properties. | Optimized geometry, vibrational spectra, HOMO-LUMO energies. | nih.govmdpi.com |

| Molecular Docking | Prediction of ligand-protein interactions. | Binding affinity, binding modes. | nih.govwjahr.com |

| Gauge-Independent Atomic Orbit (GIAO) | Calculation of NMR chemical shifts. | ¹³C and ¹H NMR chemical shifts. | researchgate.netmdpi.com |

Integration with Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the benzothiazole scaffold make it a candidate for integration into more complex systems through supramolecular chemistry and nanotechnology. The presence of heteroatoms (nitrogen and sulfur) and an aromatic ring system in benzothiazole derivatives allows for various non-covalent interactions. nih.gov The amino group in structures like 2-aminobenzothiazole can bind to metal ions to form stable complexes, a foundational concept in supramolecular chemistry. nih.gov This suggests that this compound could potentially be used as a ligand to construct metal-organic frameworks (MOFs) or other supramolecular assemblies with tailored properties for catalysis or material science.

In the realm of nanotechnology, benzothiazole derivatives are being investigated for their applications in materials science and nanoscience. nih.gov Computational studies that elucidate the optoelectronic and charge transport properties are crucial for this integration. nih.gov For instance, research into related compounds has focused on their potential use in organic field-effect transistors (OFETs), where tuning the HOMO-LUMO energy gap is essential for optimizing performance. nih.gov By understanding and controlling the electronic properties of this compound, it could be incorporated into nanomaterials for use in sensors, molecular electronics, or novel drug delivery systems. wjahr.com The structural flexibility of the benzothiazole core offers significant opportunities for designing molecules with specific functions for these advanced applications. wjahr.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylthio)benzothiazole hydrobromide, and how can reaction conditions be optimized?

- Methodology : The synthesis of benzothiazole derivatives typically involves cyclization reactions between 2-aminothiophenol and aldehydes or ketones. For example, a modified procedure using 2-hydroxybenzaldehyde and iodine in DMF at 80°C yields 2-hydroxyphenyl benzothiazole with good efficiency . To synthesize this compound, thiol-alkylation of 2-mercaptobenzothiazole with ethyl bromide in the presence of hydrobromic acid may be employed. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), stoichiometric ratios, and temperature control to maximize yield and purity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization is recommended .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to characterize this compound?

- Methodology :

- 1H-NMR : The ethylthio group (-SCH2CH3) shows characteristic signals at δ ~2.5–3.0 ppm (quartet for CH2) and δ ~1.3 ppm (triplet for CH3). The benzothiazole aromatic protons appear as multiplets between δ 7.0–8.5 ppm .

- IR : Key peaks include C=N stretching (~1595 cm⁻¹), C-S (~650–750 cm⁻¹), and N-H (if present, ~3325 cm⁻¹) .

- UV-Vis : Benzothiazole derivatives exhibit absorption maxima near 276–280 nm in ethanol due to π→π* transitions in the aromatic system .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For aerosol-prone steps, employ a Type ABEK respirator .

- Storage : Store in a cool, dry place away from oxidizers. The compound has a flashpoint of 113°C (closed cup), necessitating fire-safe storage .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual hydrobromic acid with a weak base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodology :

- Target Selection : Prioritize targets based on structural analogs. For example, benzothiazole derivatives often exhibit antimicrobial or anticancer activity via inhibition of kinases or DNA intercalation .

- Assay Design : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and antimicrobial disk diffusion tests (against S. aureus and E. coli). Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

- Dose-Response Analysis : Test concentrations from 1 µM to 100 µM to determine IC50 values. Statistical validation (e.g., triplicate runs, ANOVA) is critical .

Q. How can discrepancies in reported reaction yields or biological activity data be analyzed and resolved?

- Methodology :

- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Journal of Heterocyclic Chemistry) over commercial platforms. For example, yields from DMF-based syntheses may exceed those in ethanol due to improved solubility .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use HPLC or GC-MS to assess purity differences .

- Meta-Analysis : Compare bioactivity data across studies using cheminformatics tools (e.g., EPA DSSTox) to identify structure-activity trends .

Q. What computational approaches can predict the reactivity or binding modes of this compound?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Fukui indices can highlight reactive centers .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., topoisomerase II). Validate with crystallographic data from analogous complexes (e.g., Pd/benzothiazole complexes) .

Q. How can this compound be derivatized to expand its utility in materials science or medicinal chemistry?

- Methodology :

- Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., nitro groups at the 6-position) or Pd-catalyzed cross-coupling (Suzuki with aryl boronic acids) .

- Coordination Chemistry : Synthesize metal complexes (e.g., Pt(II) or Pd(II)) to enhance stability and bioactivity. Characterize using X-ray crystallography and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.